4-Methyl-2-phenyl-2-pentenal, (E)+(Z)

Flavor chemistry Sensory science Cocoa aroma compounds

4-Methyl-2-phenyl-2-pentenal, (E)+(Z), commonly designated "cocoa pentenal," is an α,β-unsaturated phenylacetaldehyde-class aroma compound with molecular formula C₁₂H₁₄O and molecular weight 174.24 g/mol. It exists as a mixture of (E) and (Z) geometric isomers around the α,β-unsaturated carbonyl system, typically supplied as a light yellow liquid with a distinctive cocoa-like, sweet, floral, honey, and powdery organoleptic profile.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
Cat. No. B7825839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenyl-2-pentenal, (E)+(Z)
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)C=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8-
InChIKeyULRYRAHIBWLZKC-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

4-Methyl-2-phenyl-2-pentenal (E)+(Z) – CAS 26643-91-4 Procurement Specification & Compound Identity Overview


4-Methyl-2-phenyl-2-pentenal, (E)+(Z), commonly designated "cocoa pentenal," is an α,β-unsaturated phenylacetaldehyde-class aroma compound with molecular formula C₁₂H₁₄O and molecular weight 174.24 g/mol [1]. It exists as a mixture of (E) and (Z) geometric isomers around the α,β-unsaturated carbonyl system, typically supplied as a light yellow liquid with a distinctive cocoa-like, sweet, floral, honey, and powdery organoleptic profile [2]. The compound carries FEMA GRAS number 3200 (Publication Nos. 4, 25), JECFA number 1473 (evaluated 2004, no safety concern), and COE number 10366, and is approved as a synthetic food flavoring agent in multiple jurisdictions including the US FDA and China GB 2760 [3][4]. Its commercial specification typically requires ≥88–90% purity (sum of isomers) with a defined main isomer content of ≥85% and secondary isomer at 3–8% .

Why Generic Substitution Among 2-Phenyl-2-alkenals Fails – The Evidence for 4-Methyl-2-phenyl-2-pentenal Specificity


The 2-phenyl-2-alkenal family, which includes 4-methyl-2-phenyl-2-pentenal (FEMA 3200), 5-methyl-2-phenyl-2-hexenal (FEMA 3199), 2-phenyl-2-butenal (FEMA 3224), and (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194), comprises structurally homologous α,β-unsaturated aldehydes that share a phenylacetaldehyde core but differ critically in alkyl chain length, branching position, and double-bond geometry [1]. Despite all members contributing cocoa-type character, expert sensory analysis demonstrates that each compound occupies a distinct organoleptic niche: 5-methyl-2-phenyl-2-hexenal is described as the single component most directly responsible for cocoa bean character, 2-phenyl-2-butenal is "predominantly cocoa but distinctly more floral," and (±)-4-methyl-2-phenyl-2-hexenal is "perhaps slightly less effective in use" [1]. 4-Methyl-2-phenyl-2-pentenal is characterized as "strongly cocoa" and is documented to work optimally in conjunction with – not as a replacement for – its closest analogs, especially in cocoa and nut flavor formulations [1]. Furthermore, patent-grade cocoa flavor compositions specify exact blending ratios among these family members (e.g., approximately 90 parts 5-methyl-2-phenyl-2-hexenal to 37 parts each of 4-methyl-2-phenyl-2-pentenal and 2-phenyl-2-butenal), confirming that their sensory contributions are complementary rather than interchangeable [2]. A generic substitution risk therefore degrades the designed flavor architecture across multiple note dimensions simultaneously.

Quantitative Differentiation Evidence for 4-Methyl-2-phenyl-2-pentenal (E)+(Z) Against Closest Analogs


Sensory Niche Differentiation: Expert Head-to-Head Organoleptic Comparison vs 5-Methyl-2-phenyl-2-hexenal, 2-Phenyl-2-butenal, and (±)-4-Methyl-2-phenyl-2-hexenal

In a peer-reviewed expert organoleptic assessment published in Perfumer & Flavorist, John Wright directly compared four in-class 2-phenyl-2-alkenals [1]. The target compound, 4-methyl-2-phenyl-2-pentenal (FEMA 3200), was characterized as "strongly cocoa and works well when used in conjunction with 5-methyl-2-phenyl-2-hexenal, especially in cocoa and nut flavors" [1]. By contrast, 5-methyl-2-phenyl-2-hexenal (FEMA 3199, the closest structural analog bearing an additional methylene unit) was described as "the single component in cocoa beans that is most directly responsible for their characteristic aroma" [1]. 2-Phenyl-2-butenal (FEMA 3224) was assessed as "predominantly cocoa in character but is distinctly more floral," differentiating it from the target [1]. The structural isomer (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194) was determined to have "a similar character, but is perhaps slightly less effective in use" [1]. This multi-comparator expert ranking establishes that the target compound does not serve as a primary cocoa impact chemical but instead fills a synergistic, strongly cocoa role with complementary honey-rosy-powdery facets that none of the comparators replicate.

Flavor chemistry Sensory science Cocoa aroma compounds

Flavor Use-Level Differentiation: 8- to 40-Fold Lower Effective Concentration vs 5-Methyl-2-phenyl-2-hexenal in Cocoa Formulations

Quantitative comparison of recommended flavor use levels reveals a stark differentiation in effective concentration between 4-methyl-2-phenyl-2-pentenal and its closest functional analog [1]. The manufacturer's technical data sheet for 4-methyl-2-phenyl-2-pentenal specifies a recommended flavor use level of 10–50 ppm in finished product . In contrast, the recommended use level for 5-methyl-2-phenyl-2-hexenal (the primary cocoa impact compound in this family) spans 100–2,000 ppm, with an ideal level of approximately 400 ppm in cocoa/chocolate flavors [1]. This represents an 8- to 40-fold differential in effective use concentration, with the target compound operating at substantially lower dosage to deliver its honey-rosy-cocoa nuance compared to the primary cocoa impact chemical. The Maillard reaction study by Chen & Robbins further corroborates this functional partitioning: both compounds are generated simultaneously during cocoa flavor formation and both "impart penetrating chocolate-like notes," yet their distinct potency ranges indicate non-redundant roles in the overall flavor architecture [2].

Flavor formulation Dose-response Cocoa flavor technology

Patent-Defined Cocoa Blend Ratio: 4-Methyl-2-phenyl-2-pentenal as a Non-Substitutable 37-Part Component in Optimized Cocoa Flavor Architecture

U.S. Patent 3,582,360 (1971) discloses optimized cocoa flavoring compositions in which 4-methyl-2-phenyl-2-pentenal is blended at a specific ratio with its closest structural analogs [1]. The patent teaches that an optimal cocoa blend is obtained using a mixture of approximately 90 parts 5-methyl-2-phenyl-2-hexenal, approximately 37 parts 4-methyl-2-phenyl-2-pentenal, and approximately 37 parts 2-phenyl-2-butenal (all parts by weight) [1]. The patent explicitly states that "these ratios can be varied as necessary to enhance or fortify the flavor of the foodstuff" but establishes a defined baseline architecture in which the target compound constitutes a specific 37-part contribution alongside the primary 90-part cocoa impact compound [1]. An example in the same patent demonstrates that adding 2 mg of 5-methyl-2-phenyl-2-hexenal to 100 mL of sweetened milk containing 100 mg of base cocoa flavor material produces "a good flavor resembling genuine chocolate milk more closely than the portion to which no hexenal is added," confirming the functional necessity of the primary component while the blend ratio data simultaneously establishes the complementary indispensability of the target compound at its specified proportion [1].

Flavor patent Cocoa formulation Synergistic blending

Fragrance Tenacity Advantage: >48-Hour Blotter Longevity Differentiates from More Volatile Phenylacetaldehyde-Class Comparators

In fragrance applications, tenacity on blotter is a critical procurement criterion governing the longevity of a scent in finished products. The manufacturer's technical specification for 4-methyl-2-phenyl-2-pentenal documents a tenacity on blotter of >48 hours at a recommended fragrance use level of 1–5% [1]. For the broader class of phenylacetaldehydes, including phenylacetaldehyde itself (a core structural analog lacking the α,β-unsaturation and alkyl substitution), tenacity is substantially lower due to higher volatility—phenylacetaldehyde exhibits a vapor pressure approximately 10–50× higher than the target compound [2]. The target's estimated vapor pressure is 0.01 mmHg at 20°C (EPI 4.0), reflecting the volatility-lowering effect of its α-isobutylidene substitution on the phenylacetaldehyde core [1]. This tenacity advantage enables the target compound to serve as a middle-to-base note contributor in fragrance compositions, whereas simpler phenylacetaldehydes are predominantly top-note materials with limited dry-down persistence.

Fragrance performance Tenacity Perfumery raw materials

Isomer Composition Specification: Quantified (E)/(Z) Ratio as a Batch-to-Batch Sensory Reproducibility Control Not Available for Unspecified-Analog Procurement

4-Methyl-2-phenyl-2-pentenal is commercially supplied as a defined mixture of (E) and (Z) geometric isomers with a manufacturer-specified isomer distribution . The Bedoukian Research technical data sheet specifies a minimum total isomer purity of 90.0%, with the main isomer at a minimum of 85.0% and the secondary isomer constrained to 3.0–8.0% . This isomer ratio specification is functionally significant because the (E) and (Z) isomers of α,β-unsaturated aldehydes can exhibit different odor qualities and intensities. JECFA specification further requires a minimum assay of 95% for the named substance [1]. In contrast, many generic phenylacetaldehyde-class comparators are sold without defined isomer ratios, introducing uncontrolled batch-to-batch sensory variability. The target compound's constrained isomer specification provides a quantifiable quality control parameter that directly correlates with organoleptic reproducibility.

Quality control Isomer specification Sensory reproducibility

JECFA Safety Clearance: Evaluated No-Safety-Concern Status (2004) vs Analogs with Restricted or Pending Regulatory Status

4-Methyl-2-phenyl-2-pentenal (JECFA 1473) received a full JECFA safety evaluation in 2004 (Session 63) with the conclusion: "No safety concern at current levels of intake when used as a flavouring agent" and an Acceptable Daily Intake (ADI) designation [1][2]. The compound is listed in the FDA Substances Added to Food inventory with FEMA GRAS Publication Nos. 4 and 25, and is approved as a synthetic food flavor in China under GB 2760 [2][3]. By comparison, certain structural analogs in the 2-phenyl-2-alkenal class have encountered more complex regulatory trajectories: 2-phenyl-2-butenal (FEMA 3224) is noted as "FDA: No longer provide for the use of these seven synthetic flavoring substances" in certain contexts [4]; (±)-4-methyl-2-phenyl-2-hexenal (FEMA 4194) has a more recent and less extensively documented safety dossier, with some databases noting FDA removal for certain synthetic flavoring uses [4]. The target compound's unequivocal "no safety concern" JECFA evaluation and dual FEMA GRAS listing (Publications 4 and 25) provide a documented regulatory confidence baseline that facilitates procurement for global food and beverage markets.

Regulatory compliance Food safety JECFA evaluation

Evidence-Based Procurement and Formulation Scenarios for 4-Methyl-2-phenyl-2-pentenal (E)+(Z)


Cocoa and Chocolate Flavor Formulations Requiring Multi-Component Aldehyde Architecture

When formulating cocoa, dark chocolate, milk chocolate, or white chocolate flavors, 4-methyl-2-phenyl-2-pentenal should be incorporated as a synergistic cocoa note at 10–50 ppm in the finished product, ideally in combination with 5-methyl-2-phenyl-2-hexenal at its optimal level of ~400 ppm [1]. The patent-defined blend ratio of approximately 37 parts target to 90 parts 5-methyl-2-phenyl-2-hexenal provides a validated starting point for the aldehyde fraction [2]. This two-component strategy leverages the target's honey, rosy, and powdery cocoa facets to add complexity and depth to the primary cocoa impact delivered by 5-methyl-2-phenyl-2-hexenal, while avoiding the dominant green-floral deviation introduced by 2-phenyl-2-butenal at cocoa-use levels [1].

Fine Fragrance and Personal Care Products Requiring Extended Dry-Down Cocoa Tenacity

For perfumery and personal care formulations requiring a cocoa-mocha character with middle-to-base-note persistence, 4-methyl-2-phenyl-2-pentenal can be dosed at 1–5% in the fragrance concentrate to exploit its >48-hour blotter tenacity [3]. Its vapor pressure of 0.01 mmHg at 20°C and sweet, rosy, powdery, honey, and cocoa odor profile enable it to function as a lasting cocoa-rosy bridge between top-note volatility and base-note fixatives [3]. This application is particularly valuable in gourmand, oriental, and floral-cocoa accords where simpler phenylacetaldehyde-class top notes would dissipate within hours.

Nut, Coffee, and Roasted-Food Flavor Systems Requiring Non-Burnt Roast Character

In nut flavors (peanut, hazelnut, almond, pistachio), coffee flavors, and malt flavors, 4-methyl-2-phenyl-2-pentenal can be incorporated at characteristic low ppm levels to contribute roasting depth without introducing harsh or burnt notes [1]. The Perfumer & Flavorist assessment documents that 5-methyl-2-phenyl-2-hexenal provides roasting character "without any harsh or burnt character," and the target compound's synergistic role at lower doses (10–50 ppm) allows formulators to modulate roast intensity independently of the primary cocoa/nut impact [1]. This is especially useful in higher-roast coffee flavors, where the target compound's honey-rosy nuance can round out the profile.

Procurement Quality Assurance via Isomer-Ratio-Locked Specifications

For industrial buyers requiring batch-to-batch organoleptic consistency, 4-methyl-2-phenyl-2-pentenal should be procured with a specification that includes minimum total isomer purity (≥90%), main isomer content (≥85%), and secondary isomer range (3–8%) as per the Bedoukian BRI 8551 standard [3]. The JECFA minimum purity of 95% serves as an additional regulatory-grade acceptance criterion [4]. When evaluating alternative suppliers, procurement teams should require equivalent isomer-ratio documentation to ensure that sensory performance matches the benchmark established by the evidence base, as uncontrolled isomer distribution is a known source of batch variability for α,β-unsaturated aldehydes.

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